molecular formula C13H13NO3 B1416634 methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate CAS No. 1019111-45-5

methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate

Cat. No. B1416634
M. Wt: 231.25 g/mol
InChI Key: XSVWQVXVTZDKHM-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate, also known as MEFC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MEFC is a member of the indole family of compounds, which are known to possess various biological activities. In

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate is primarily used as an intermediate in organic synthesis. Pete et al. (2006) describe the synthesis of formyl-1H-indole-2-carboxylates, which are valuable intermediates, from 2-ethoxycarbonyl-1H-indole methanesulfonic acids. This process involves transforming the sulfomethyl group to a formyl function (Pete, Szöllösy, & Szokol, 2006). Similarly, Pete et al. (2003) synthesized ethyl 5-formyl-1H-indole-2-carboxylates through a related method (Pete, Parlagh, & Tőke, 2003).

Pharmacological Applications

In pharmacological research, various derivatives of methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate are explored for potential therapeutic applications. For instance, Carbone et al. (2013) prepared derivatives of this compound as part of their research into analogues of the bisindole alkaloid topsentin. These compounds were tested for anticancer activity, with one derivative showing moderate activity against specific cancer cell lines (Carbone, Spanò, Parrino, Ciancimino, Attanasi, & Favi, 2013).

Material Science and Physical Chemistry

In the field of material science and physical chemistry, the derivatives of methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate have been studied for their thermodynamic properties. Carvalho et al. (2016) conducted a study on the standard molar enthalpies of formation of ethyl 1H-indole-2-carboxylate and its methyl variant, providing valuable data for further chemical applications (Carvalho, Amaral, Morais, & Silva, 2016).

Other Research Areas

The compound and its derivatives have also found use in various other areas of chemical research. For instance, the synthesis of 4H-furo[3,2-b]indole derivatives by Tanaka, Yakushijin, and Yoshina (1979) involved the use of methyl or ethyl indole-2-carboxylates as key intermediates (Tanaka, Yakushijin, & Yoshina, 1979). This highlights the versatility of methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate in diverse chemical syntheses.

properties

IUPAC Name

methyl 1-ethyl-3-formylindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-14-7-9(8-15)12-10(13(16)17-2)5-4-6-11(12)14/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVWQVXVTZDKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654694
Record name Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate

CAS RN

1019111-45-5
Record name Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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